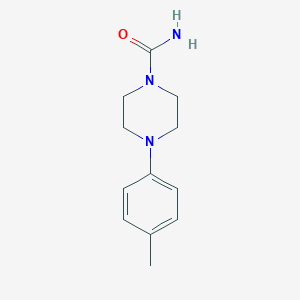

4-(4-Methylphenyl)piperazine-1-carboxamide

Description

Properties

IUPAC Name |

4-(4-methylphenyl)piperazine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O/c1-10-2-4-11(5-3-10)14-6-8-15(9-7-14)12(13)16/h2-5H,6-9H2,1H3,(H2,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPGNTUSRXJXNEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CCN(CC2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60293072 | |

| Record name | 4-(4-methylphenyl)piperazine-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60293072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85474-81-3 | |

| Record name | NSC87106 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87106 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(4-methylphenyl)piperazine-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60293072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 4 Methylphenyl Piperazine 1 Carboxamide and Analogues

General Strategies for Piperazine (B1678402) Ring Formation

The formation of the piperazine ring is a fundamental step in the synthesis of these compounds. Several strategies are employed, often starting from linear diamine precursors that undergo cyclization. researchgate.net One common approach involves the reaction of an appropriate aniline with bis-(2-haloethyl)amine or diethanolamine. nih.gov For instance, the piperazine ring in the drug Vilazodone was initially constructed using bis-(2-chloroethyl)amine and ethyl 5-aminobenzofuran-2-carboxylate. nih.gov

Another versatile method is the double Michael addition of nitrosoalkenes to primary amines, which forms bis(oximinoalkyl)amines. These intermediates then undergo stereoselective catalytic reductive cyclization to yield the piperazine ring. researchgate.netmdpi.com This method allows for the straightforward modification of bioactive molecules by converting a primary amino group into a piperazine ring. researchgate.netmdpi.com

Other notable strategies include:

Hydrogenation of pyrazines. researchgate.net

[3+3]-type dimerization of aziridines. researchgate.net

Ring-opening reactions of 1,4-diazabicyclo[2.2.2]octane (DABCO) derivatives. researchgate.net

Ring expansion reactions of imidazolines. researchgate.net

Palladium-catalyzed cyclization of a propargyl unit with various diamine components offers high regio- and stereochemical control. organic-chemistry.org

A one-pot synthesis of monosubstituted piperazine derivatives has also been developed, which utilizes the protonation of one nitrogen atom in piperazine as a simple and effective protecting group. This approach prevents the formation of disubstituted byproducts and allows for high yields and purity. nih.gov

Carboxamide Bond Formation Techniques

The formation of the carboxamide bond is a critical step in the synthesis of 4-(4-methylphenyl)piperazine-1-carboxamide. This transformation is one of the most frequently practiced reactions in medicinal chemistry. nih.gov The traditional and most common method involves the dehydrative coupling of a carboxylic acid and an amine. nih.gov This reaction is typically facilitated by coupling agents such as dicyclohexylcarbodiimide (DCC) or with the aid of a catalyst like dimethylaminopyridine (DMAP).

However, due to the generation of stoichiometric byproducts, which can be challenging and costly to remove, alternative and "greener" methods have been developed. acs.org These include:

Thioester-mediated amidation: This one-pot process involves the formation of a thioester from a carboxylic acid, which then reacts with an amine to form the amide. This method avoids traditional coupling reagents. nih.gov

Reaction with isocyanates: Carboxylic acids, in the form of their salts, can condense with aryl isocyanates at room temperature, releasing carbon dioxide and forming the corresponding amide in high yield. acs.org

Use of amine-boranes: Researchers have developed a process where amine-boranes serve a dual purpose: activating the carboxylic acid and then delivering the coordinated amine as the nucleophile. prf.org

These emerging techniques offer more atom-economical and environmentally friendly alternatives to classical amide bond formation. nih.govacs.org

Introduction of Aryl and Alkyl Substituents on Piperazine and Carboxamide Moieties

The introduction of aryl and alkyl groups onto the piperazine and carboxamide components is crucial for creating analogues of this compound with diverse properties.

N-Aryl Substitution on Piperazine: The primary methods for attaching an aryl group to a piperazine nitrogen are:

Palladium-catalyzed Buchwald-Hartwig coupling: This is a widely used method in discovery chemistry. nih.gov

Copper-catalyzed Ullmann–Goldberg reaction. nih.gov

Aromatic nucleophilic substitution (SNAr): This is feasible when the (hetero)arene is electron-deficient. nih.gov

N-Alkyl Substitution on Piperazine: Key methods for N-alkylation of piperazine include:

Nucleophilic substitution: This involves reacting the piperazine with alkyl halides or sulfonates. nih.gov

Reductive amination: This is another important method for forming N-alkyl bonds. nih.gov

Reduction of carboxamides. nih.gov

Substitution on the Carboxamide Moiety: The aryl group on the carboxamide, in this case, the 4-methylphenyl group, is typically introduced by using the corresponding substituted aniline (p-toluidine) in the carboxamide bond formation step. Variations in this starting material allow for the synthesis of a wide range of N-aryl carboxamide analogues.

Advanced Synthetic Approaches to Functionalized Piperazine-1-carboxamides

Recent advancements in synthetic chemistry have provided more sophisticated methods for preparing functionalized piperazine-1-carboxamides, including techniques for large-scale production and asymmetric synthesis.

For the large-scale synthesis of piperazine derivatives, optimization of reaction conditions is critical. For example, in the synthesis of Venetoclax, a pharmaceutical containing a piperazine moiety, the medicinal chemistry route was optimized for large-scale production. This involved reacting unprotected piperazine with a slight excess of the aryl partner to minimize the formation of double addition products. nih.gov Microwave-assisted synthesis has also been explored to accelerate reactions and improve yields, with some flow reactors incorporating microwave units for continuous processing. nih.gov

The synthesis of chiral piperazine derivatives is of significant interest in medicinal chemistry. rsc.org Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule. Key approaches include:

Chiral Pool Synthesis: This method utilizes readily available chiral starting materials, such as amino acids, to construct the chiral piperazine framework. nih.gov For example, the asymmetric synthesis of (R)-(+)-2-methylpiperazine has been achieved starting from R-(–)-phenylglycinol. nih.gov

Catalytic Asymmetric Reactions: This involves the use of chiral catalysts to induce enantioselectivity. A palladium-catalyzed decarboxylative allylic alkylation of N-protected piperazin-2-ones has been used to synthesize highly enantioenriched tertiary piperazin-2-ones, which can then be converted to the corresponding piperazines. nih.gov

Asymmetric Lithiation: The use of s-BuLi with a chiral ligand like (-)-sparteine or its surrogate can achieve asymmetric C-H functionalization of N-Boc-protected piperazines. mdpi.com

These advanced methods are crucial for exploring the biological activity of specific stereoisomers of piperazine-1-carboxamide (B1295725) derivatives. rsc.org

Analytical Characterization Methods for Novel Piperazine-1-carboxamide Derivatives (e.g., NMR, LC-MS, IR)

The structural confirmation and purity assessment of newly synthesized piperazine-1-carboxamide derivatives rely on a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are fundamental for elucidating the molecular structure. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR reveals the carbon framework. nih.govbohrium.com Dynamic NMR studies can also be used to investigate conformational isomers, such as those arising from restricted rotation around the amide bond. researchgate.netbeilstein-journals.org

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for separating mixtures and determining the molecular weight of the synthesized compounds. nih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the elemental composition. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. nih.govbohrium.com For piperazine-1-carboxamides, characteristic absorption bands would be observed for the C=O stretch of the amide and the N-H stretch of the piperazine and amide groups. nih.govbohrium.com

These analytical methods, often used in combination, are essential for the unambiguous characterization of novel piperazine-1-carboxamide derivatives. nih.govbohrium.com

Computational Chemistry and Molecular Modeling Applications in Piperazine 1 Carboxamide Research

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide a detailed picture of the electron distribution and energy levels, which are crucial determinants of a molecule's stability, reactivity, and potential for intermolecular interactions.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and geometry of molecules. It offers a balance between accuracy and computational cost, making it a popular choice for studying medium-sized molecules like piperazine (B1678402) derivatives.

In studies of related compounds, such as N-(4-Chlorophenyl)-4-methylpiperazine-1-carboxamide, DFT calculations have been employed to determine the optimized molecular geometry. These analyses reveal that the piperazine ring typically adopts a stable chair conformation. For 4-(4-Methylphenyl)piperazine-1-carboxamide, a similar chair conformation is expected. The geometric parameters, including bond lengths and angles, can be precisely calculated. For instance, in a related phenylpiperazine compound, the C-C bond lengths within the phenyl ring were calculated to be between 1.3857 Å and 1.3908 Å. DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, are commonly used to compute vibrational frequencies and compare them with experimental data from FT-IR and FT-Raman spectroscopy, ensuring the accuracy of the computational model.

Table 1: Representative Geometric Parameters from DFT Calculations for a Related Piperazine Derivative

| Parameter | Description | Typical Calculated Value (Å or °) | Reference Compound |

|---|---|---|---|

| C-N (piperazine) | Bond length within the piperazine ring | ~1.46 | 1-Acetyl-4-(4-hydroxyphenyl)piperazine |

| C=O (carboxamide) | Carbonyl bond length | ~1.24 | 1-Acetyl-4-(4-hydroxyphenyl)piperazine |

| N-C (carboxamide) | Amide bond length | ~1.37 | 1-Acetyl-4-(4-hydroxyphenyl)piperazine |

| Piperazine Ring | Conformation | Chair | N-(4-Chlorophenyl)-4-methylpiperazine-1-carboxamide |

Natural Bond Orbital (NBO) analysis is a powerful tool used to study charge transfer, hyperconjugative interactions, and the nature of chemical bonds within a molecule. It provides a detailed understanding of the delocalization of electron density from occupied Lewis-type orbitals to unoccupied non-Lewis-type orbitals.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability.

A smaller HOMO-LUMO energy gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. This facilitates charge transfer within the molecule and with other molecules. For arylpiperazine derivatives, the HOMO is typically localized on the electron-rich aryl group, while the LUMO may be distributed across the piperazine and carboxamide moieties. Computational studies on related compounds determine this energy gap to predict their biological and chemical activities. A small energy gap often correlates with higher potential for biological activity.

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. It is invaluable for identifying the regions that are prone to electrophilic and nucleophilic attack. In an MEP map, electron-rich areas, which are susceptible to electrophilic attack, are typically colored red, while electron-poor regions, which are targets for nucleophiles, are colored blue.

For this compound, the MEP map would show a region of high negative potential (red) around the carbonyl oxygen atom of the carboxamide group, indicating its role as a hydrogen bond acceptor. The nitrogen atoms of the piperazine ring would also exhibit negative potential. Conversely, the hydrogen atom attached to the carboxamide nitrogen and the hydrogens on the methyl group would represent regions of positive potential (blue). This information is critical for predicting how the molecule will interact with a biological target, such as the active site of an enzyme.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. It is a cornerstone of structure-based drug design. Following docking, molecular dynamics (MD) simulations can be performed to study the stability of the ligand-protein complex over time, providing a more dynamic and realistic view of the interaction.

Arylpiperazine scaffolds are present in numerous inhibitors of various biological targets. For instance, piperazine-based compounds have been successfully docked into the active sites of enzymes like tyrosinase, EGFR kinase, and the ATP-binding site of the eIF4A1 helicase. In a typical docking study involving a compound like this compound, the molecule would be placed into the binding pocket of a target protein. The simulation would identify the most stable binding pose and calculate a binding affinity score.

Key interactions often observed for this class of compounds include:

Hydrogen bonds: The carboxamide group is an excellent hydrogen bond donor and acceptor.

Hydrophobic interactions: The methylphenyl group can form favorable hydrophobic interactions with nonpolar residues in the binding pocket.

Pi-pi stacking: The aromatic phenyl ring can engage in pi-pi stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan.

MD simulations, which can run for hundreds of nanoseconds or longer, provide insights into the conformational changes of both the ligand and the protein upon binding. These simulations confirm the stability of key interactions predicted by docking and can reveal the formation of additional, transient interactions that contribute to binding affinity.

Table 2: Potential Protein Targets for Piperazine-1-Carboxamide (B1295725) Derivatives Investigated via Molecular Docking

| Protein Target | Therapeutic Area | Key Interacting Moiety | Reference |

|---|---|---|---|

| Tyrosinase | Hyperpigmentation | 4-Hydroxyphenylpiperazine | |

| Androgen Receptor (AR) | Prostate Cancer | Arylpiperazine | |

| TRPV1 | Pain and Inflammation | Piperazine-1-carboxamide | |

| eIF4A1 Helicase | Cancer | Phenyl-piperazine | |

| EGFR Kinase | Cancer | N-substituted piperazine |

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful ligand-based drug design strategy. A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, and aromatic rings.

A pharmacophore model can be generated from a known active compound like this compound. The key features would likely be:

An aromatic ring (the methylphenyl group).

A hydrophobic feature (the methyl group).

A hydrogen bond acceptor (the carbonyl oxygen).

A hydrogen bond donor (the amide N-H).

A positive ionizable feature (the second piperazine nitrogen).

This pharmacophore model then serves as a 3D query for virtual screening of large chemical databases. The goal is to identify other molecules that match the pharmacophore and are therefore likely to bind to the same target. This process allows for the rapid identification of novel chemical scaffolds with potential therapeutic activity, significantly streamlining the initial stages of drug discovery. Hierarchical virtual screening programs often combine ligand-based methods like pharmacophore screening with structure-based docking to refine the list of potential hits.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. In the field of medicinal chemistry, QSAR studies are instrumental in understanding how certain structural features of a molecule, such as its steric, electronic, and hydrophobic properties, influence its therapeutic or adverse effects. This understanding can then be used to predict the activity of newly designed compounds, thereby prioritizing synthetic efforts towards more promising candidates.

In the context of piperazine-1-carboxamide derivatives, QSAR studies have been employed to elucidate the key structural requirements for their interaction with various biological targets. These studies provide valuable insights that guide the rational design of new analogues with improved potency and selectivity.

One notable study focused on a series of 90 irreversible inhibitors of Fatty Acid Amide Hydrolase (FAAH) that share a piperazine-carboxamide scaffold. nih.govdntb.gov.ua FAAH is a key enzyme in the metabolism of endocannabinoids, and its inhibition is a therapeutic strategy for modulating the endocannabinoid system. nih.govdntb.gov.ua For this series of compounds, a three-dimensional QSAR (3D-QSAR) study using the Comparative Molecular Similarity Indices Analysis (CoMSIA) method was performed. nih.govdntb.gov.ua

The resulting CoMSIA model demonstrated strong predictive power, with a leave-one-out cross-validation coefficient (q²) of 0.734 and a non-cross-validated correlation coefficient (r²) of 0.966. nih.govdntb.gov.ua These statistical values indicate a robust and reliable model capable of accurately predicting the FAAH inhibitory activity of compounds within this chemical class. The analysis of the field contributions from the final CoMSIA model revealed the relative importance of different physicochemical properties, as detailed in the table below.

Table 1: CoMSIA Field Contributions for FAAH Inhibitors

| Field Contribution | Value |

|---|---|

| Steric | 0.153 |

| Electrostatic | 0.284 |

| Hydrophobic | 0.327 |

| Hydrogen Bond Donor | 0.093 |

| Hydrogen Bond Acceptor | 0.143 |

Data sourced from a 3D-QSAR/CoMSIA study on piperazine-carboxamide FAAH inhibitors. nih.gov

The contour maps generated from this CoMSIA model provide a visual representation of the regions around the piperazine-carboxamide scaffold where specific physicochemical properties are favorable or unfavorable for activity. For instance, the steric contour maps highlight areas where bulky substituents would enhance or diminish activity, while electrostatic maps indicate regions where positive or negative charges are preferred. researchgate.net This detailed structural information is invaluable for the design of new, potentially more potent FAAH inhibitors based on the piperazine-1-carboxamide core. dntb.gov.ua

Furthermore, QSAR studies have been applied to other series of carboxamide-containing compounds, providing a broader understanding of this chemical class. For example, a QSAR modeling study on a series of N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides as anti-tubercular agents resulted in a statistically significant model with good predictive ability. researchgate.net This highlights the versatility of the QSAR approach in studying carboxamide derivatives for various therapeutic applications.

While not focused on a single molecule, these QSAR studies on series of piperazine-1-carboxamide and related carboxamide derivatives provide a powerful framework for understanding the structure-activity relationships that govern their biological effects. The insights gained from these computational models are crucial for the continued development of this important class of compounds in medicinal chemistry.

Preclinical Mechanistic Research on Piperazine 1 Carboxamide Compounds

In Vitro Biological Evaluation Methodologies

In vitro studies are fundamental in preclinical research, providing initial insights into the biological activity of a compound at a cellular and molecular level. These assays are crucial for screening large numbers of compounds and for elucidating their mechanisms of action before proceeding to more complex in vivo studies.

Cell-Based Assays (e.g., Cell Viability, Antiproliferation, Cell Cycle Analysis)

Cell-based assays are critical for assessing the effects of chemical compounds on living cells. These assays can determine a compound's cytotoxicity, its ability to inhibit cell growth, and its impact on the cell division cycle.

Cell Viability and Antiproliferation Assays:

A primary step in evaluating the potential of a new compound is to determine its effect on cell viability and proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which is an indicator of cell viability. nih.gov For instance, in a study on (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives, the MTT assay was used to determine that the compounds exhibited no cytotoxic effects up to a concentration of 10 μM. nih.govnih.gov Another common method is the Sulforhodamine B (SRB) assay, which measures cell density by staining total cellular protein. researchgate.net

The antiproliferative activity of piperazine (B1678402) derivatives has been evaluated against various cancer cell lines. For example, a series of piperazine-linked quinolinequinones were screened against the National Cancer Institute's (NCI) 60 human tumor cell line panel. nih.gov The results identified compounds that were potent inhibitors of cancer cell growth across several cell lines, with GI50 (concentration for 50% growth inhibition) values in the low micromolar range. nih.govnih.gov Similarly, novel vindoline-piperazine conjugates demonstrated significant antiproliferative effects, with some derivatives showing outstanding efficacy against breast cancer and non-small cell lung cancer cell lines. nih.gov

Cell Cycle Analysis:

Flow cytometry is a powerful technique used to analyze the cell cycle distribution of a cell population treated with a compound of interest. This analysis reveals whether a compound induces cell cycle arrest at a specific phase (G0/G1, S, or G2/M), which can be indicative of its mechanism of action. For instance, piperazine-linked quinolinequinones have been shown to inhibit cancer cell proliferation via cell cycle arrest. nih.gov

Below is an example of how data from cell-based assays for a series of hypothetical piperazine-1-carboxamide (B1295725) derivatives might be presented.

| Compound | Cell Line | Assay | Result (IC50/GI50 in µM) |

| Derivative A | MCF-7 (Breast Cancer) | MTT | 5.2 |

| Derivative B | A549 (Lung Cancer) | SRB | 2.8 |

| Derivative C | HCT-116 (Colon Cancer) | MTT | 7.1 |

Biochemical Assays for Enzyme Inhibition

Biochemical assays are essential for determining if a compound's biological activity is due to the inhibition of a specific enzyme. These assays measure the rate of an enzymatic reaction in the presence and absence of the test compound.

Many piperazine derivatives have been investigated as enzyme inhibitors. For example, a series of (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives were identified as potent inhibitors of tyrosinase, an enzyme involved in melanin (B1238610) biosynthesis. nih.govnih.gov The inhibitory activity was determined by measuring the rate of L-DOPA oxidation by tyrosinase, with the most potent compounds exhibiting IC50 values in the low micromolar range, surpassing the reference compound kojic acid. nih.gov

Another example includes the evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. nih.govfrontiersin.org Urease is a bacterial enzyme implicated in various pathologies. In these studies, the inhibitory activity was assessed by measuring the amount of ammonia (B1221849) produced from urea, with some derivatives showing significantly lower IC50 values than the standard inhibitor thiourea. nih.govfrontiersin.org

The following table illustrates potential enzyme inhibition data for hypothetical piperazine-1-carboxamide derivatives.

| Compound | Target Enzyme | Assay Method | Result (IC50 in µM) |

| Derivative D | Tyrosinase | Spectrophotometry | 3.5 |

| Derivative E | Urease | Berthelot's method | 1.8 |

| Derivative F | Acetylcholinesterase | Ellman's method | 0.9 |

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor. nih.gov These assays involve competing a radiolabeled ligand with the test compound for binding to the receptor. The affinity is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

Piperazine derivatives are known to interact with various receptors in the central nervous system (CNS). ijrrjournal.com For instance, radioligand binding assays have been employed to evaluate the affinity of piperazine derivatives for serotonin (B10506) (5-HT) and dopamine (B1211576) receptors, which are important targets for antipsychotic and antidepressant drugs. ijrrjournal.comresearchgate.net In a study of piperazine and piperidine (B6355638) derivatives, radioligand binding assays were used to determine their affinity for histamine (B1213489) H3 and sigma-1 receptors, revealing that some compounds were high-affinity antagonists for both receptors. acs.orgnih.gov

An illustrative data table for radioligand binding assays is provided below.

| Compound | Receptor | Radioligand | Result (Ki in nM) |

| Derivative G | 5-HT1A | [3H]8-OH-DPAT | 15.2 |

| Derivative H | Dopamine D2 | [3H]Spiperone | 25.6 |

| Derivative I | Histamine H3 | [3H]Nα-methylhistamine | 8.7 |

Antimicrobial and Antiviral Efficacy Studies

The antimicrobial and antiviral potential of piperazine-1-carboxamide and related compounds is a significant area of research. These studies aim to identify new agents to combat infectious diseases.

Antimicrobial Studies:

The antimicrobial activity of piperazine derivatives is typically evaluated using methods such as the paper disc diffusion method and the microdilution method to determine the minimum inhibitory concentration (MIC). nih.govtandfonline.com In these assays, the compounds are tested against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. derpharmachemica.com For example, a series of 1-benzhydryl-piperazine sulfonamide and carboxamide derivatives were synthesized and showed potent antimicrobial activities against various bacterial strains, with some compounds being more effective than the standard drug streptomycin. nih.govtandfonline.com

Antiviral Studies:

The antiviral activity of piperazine derivatives is assessed using cell-based assays where cells are infected with a specific virus and then treated with the test compound. The efficacy of the compound is determined by measuring the inhibition of viral replication, often through methods like plaque reduction assays or by quantifying viral proteins or nucleic acids. Piperazine derivatives have shown potential against a range of viruses. derpharmachemica.comresearchgate.net

The following table provides an example of how antimicrobial efficacy data might be presented.

| Compound | Microorganism | Assay | Result (MIC in µg/mL) |

| Derivative J | Staphylococcus aureus | Microdilution | 4 |

| Derivative K | Escherichia coli | Microdilution | 8 |

| Derivative L | Candida albicans | Microdilution | 16 |

Anti-Inflammatory and Analgesic Activity Assessments

Piperazine derivatives have been widely explored for their potential anti-inflammatory and analgesic properties. nih.govthieme-connect.com

Anti-inflammatory Activity:

In vitro anti-inflammatory activity is often assessed by measuring the inhibition of inflammatory mediators in cell cultures, such as macrophages stimulated with lipopolysaccharide (LPS). tbzmed.ac.ir For example, the anti-inflammatory activity of a 7-chloro-4-(piperazin-1-yl)quinoline (B128142) derivative was demonstrated by its ability to inhibit nitric oxide (NO) production and the expression of inducible nitric oxide synthase (iNOS) in RAW 264.7 macrophage cells. tbzmed.ac.ir

In vivo anti-inflammatory activity is commonly evaluated using models like the carrageenan-induced paw edema test in rodents. nih.gov In this model, the reduction in paw swelling after administration of the test compound is measured over time. A study on (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182) showed a significant reduction in paw edema. nih.gov

Analgesic Activity:

Analgesic activity is assessed using various in vivo models in animals. The acetic acid-induced writhing test is a common method to evaluate peripheral analgesic effects, where a reduction in the number of abdominal constrictions indicates analgesia. nih.gov The hot-plate test and the tail-flick test are used to assess central analgesic activity, where an increase in the latency to respond to a thermal stimulus indicates pain relief. tbzmed.ac.irnih.gov The formalin test can differentiate between analgesic effects on acute and inflammatory pain. nih.gov For instance, the compound LQFM182 demonstrated a dose-dependent decrease in acetic acid-induced writhing and reduced the paw licking time in the second phase of the formalin test, indicating both peripheral and central analgesic effects. nih.gov

An example of how anti-inflammatory and analgesic data could be tabulated is shown below.

| Compound | Test | Model | Result |

| Derivative M | Anti-inflammatory | Carrageenan-induced paw edema | 45% inhibition at 3h |

| Derivative N | Analgesic (Peripheral) | Acetic acid-induced writhing | 60% reduction in writhing |

| Derivative O | Analgesic (Central) | Hot-plate test | 50% increase in latency |

In Vivo Mechanistic Studies (e.g., Tumor Growth Inhibition Models, Behavioral Pharmacological Testing)

Tumor Growth Inhibition Models

Xenograft models are a cornerstone of in vivo cancer research. In these models, human cancer cells are implanted into immunocompromised mice, and the effect of a test compound on tumor growth is evaluated. nih.gov For example, the in vivo efficacy of 1-benzhydryl-sulfonyl-piperazine derivatives was assessed in an Ehrlich ascites carcinoma (EAC) mouse model, where the compounds were found to inhibit tumor growth and increase the survival time of the mice. nih.gov

Another important aspect of anticancer research is the inhibition of angiogenesis, the formation of new blood vessels that supply tumors with nutrients. The chorioallantoic membrane (CAM) assay is an in vivo model used to evaluate the anti-angiogenic potential of compounds. nih.gov

The table below illustrates potential results from a tumor growth inhibition study.

| Compound | Tumor Model | Outcome Measure | Result |

| Derivative P | A549 lung cancer xenograft | Tumor volume reduction | 55% reduction |

| Derivative Q | HCT-116 colon cancer xenograft | Increased survival | 40% increase in median survival time |

Behavioral Pharmacological Testing

Behavioral pharmacological tests in animals are used to assess the effects of compounds on the central nervous system, including their potential as antipsychotics, antidepressants, or anxiolytics. researchgate.netnih.gov

Commonly used tests include:

Locomotor Activity: Measures the stimulant or depressant effects of a compound. nih.gov

Conditioned Place Preference (CPP): Assesses the rewarding or aversive properties of a drug. nih.gov

Forced Swim Test and Tail Suspension Test: Used to screen for antidepressant-like activity. cuestionesdefisioterapia.com

Elevated Plus Maze and Light-Dark Box Test: Employed to evaluate anxiolytic-like effects.

Prepulse Inhibition (PPI) of Startle: A model used to screen for antipsychotic potential.

For example, a study on dibenzylpiperazine (DBZP) used locomotor activity assays and drug discrimination tests to characterize its behavioral pharmacology and abuse liability. nih.gov Another study on piperazine-hydrazide derivatives used the forced swim test and tail suspension test to demonstrate their antidepressant-like effects. cuestionesdefisioterapia.com

The following table provides an example of data from behavioral pharmacological testing.

| Compound | Behavioral Test | Animal Model | Result |

| Derivative R | Forced Swim Test | Mouse | 30% decrease in immobility time |

| Derivative S | Elevated Plus Maze | Rat | 40% increase in time spent in open arms |

Medicinal Chemistry Optimization and Derivative Design Strategies for Piperazine 1 Carboxamide Scaffolds

Lead Compound Identification and Optimization

The discovery of a new drug often begins with the identification of a "lead compound," a molecule that shows a desired pharmacological activity but may have suboptimal properties such as low potency or poor selectivity. Once identified, often through high-throughput screening of chemical libraries, the lead compound undergoes extensive optimization to improve its therapeutic profile. wikipedia.org This process heavily relies on Structure-Activity Relationship (SAR) studies, which systematically modify parts of the molecule to understand how chemical structure affects biological activity.

A key strategy in optimizing piperazine-based compounds involves modifying the substituents on the piperazine (B1678402) ring and the carboxamide group. For instance, in the development of a series of (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives as tyrosinase inhibitors, SAR studies revealed that the nature and position of substituents on the aroyl moiety were critical for inhibitory potency. nih.gov Compounds bearing hydrophobic ortho-substituents on this ring exhibited the most significant increase in activity. nih.gov

Similarly, the rational design of matrix metalloproteinase (MMP) inhibitors based on a piperazinecarboxylic acid core involved placing a sulfonamide group at the 1N-position of the piperazine ring. nih.gov This specific modification was designed to fill the S1' pocket of the target enzyme, thereby enhancing binding affinity. nih.gov Further optimization involved attaching various functional groups at the 4N-position to improve both potency and oral absorption. nih.gov

In another example, SAR studies on inhibitors of human equilibrative nucleoside transporters (ENTs) showed that the presence of a halogen substituent on the fluorophenyl moiety attached to the piperazine ring was essential for inhibitory activity against both ENT1 and ENT2. frontiersin.orgpolyu.edu.hk Replacing a naphthalene (B1677914) group with a benzene (B151609) ring could abolish activity, but this could be regained by adding specific methyl or ethyl groups to the benzene ring, demonstrating the fine-tuning possible through SAR exploration. frontiersin.orgpolyu.edu.hk

Table 1: SAR Findings for Piperazine-Based Tyrosinase Inhibitors Data sourced from studies on (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives. nih.gov

| Compound Analogue | Modification on Aroyl Moiety | Effect on Tyrosinase Inhibition (IC50) |

|---|---|---|

| Reference (Kojic Acid) | N/A | 17.8 µM |

| Compound 4 | 2-fluoro substituent | 4.6 µM |

| Compound 6 | 4-fluoro substituent | > 50 µM |

| Compound 9 | 4-chloro substituent | 11.2 µM |

| Compound 10 | 2-chloro substituent | 1.5 µM |

Scaffold Hybridization and Privileged Structures Concept in Piperazine-1-carboxamide (B1295725) Drug Design

The piperazine ring is considered a "privileged structure" in medicinal chemistry. nih.gov This concept describes molecular scaffolds that are capable of binding to multiple, often unrelated, biological targets, making them recurring motifs in successful drugs. nih.govnih.gov The piperazine moiety's prevalence in over 300 clinical drugs underscores its value in targeting diverse pharmacological activities. nih.gov Its utility stems from its ability to influence physicochemical properties like solubility and its capacity to act as a scaffold, correctly positioning other pharmacophoric groups for interaction with a biological target. mdpi.com

Leveraging this privileged nature, medicinal chemists employ "scaffold hybridization," a strategy that involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule. nih.gov The resulting hybrid may exhibit enhanced activity or a dual mode of action compared to its parent components. nih.gov

This approach has been successfully applied to the piperazine-1-carboxamide framework. For example, researchers have created hybrid ligands for central nervous system disorders by linking an N-(2,3-dichlorophenyl)piperazine nucleus (a primary pharmacophore for the dopamine (B1211576) D3 receptor) to a secondary pharmacophore like a 1,4-benzodioxane-2-carboxamide scaffold. acs.org This strategy led to the discovery of potent and selective D3 receptor ligands. acs.org In another application, novel hybrids combining a benzhydrylpiperazine unit with a nitrobenzenesulfonamide scaffold were synthesized, yielding compounds with excellent antituberculosis activity and low cytotoxicity. nih.gov

Rational Design Principles for Enhanced Efficacy and Selectivity

Rational drug design utilizes a deep understanding of a biological target's structure and mechanism to create specific and potent inhibitors. This knowledge-driven approach aims to move beyond trial-and-error by designing molecules that fit precisely into a target's binding site, thus enhancing efficacy and selectivity.

A prime example is the design of piperazine-based MMP inhibitors. nih.gov The design incorporated three key elements based on the known structure of the enzyme's active site:

A hydroxamic acid group to act as a bidentate chelating agent for the catalytic zinc ion (Zn2+). nih.gov

A sulfonamide group at the 1N-position of the piperazine ring, specifically placed to occupy the deep S1' specificity pocket of the enzyme. nih.gov

Diverse functional groups at the 4N-position to optimize interactions with other parts of the enzyme and improve pharmacokinetic properties. nih.gov The success of this rational approach was confirmed by X-ray crystallography, which detailed the key binding interactions of the designed inhibitor within the MMP active site. nih.gov

Molecular modeling and docking simulations are crucial tools in rational design. In the development of tyrosinase inhibitors, docking studies predicted the binding mode of (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives. nih.gov These simulations showed the 4-hydroxyphenyl group oriented toward the catalytic copper ions, while the aroyl moiety engaged in interactions with other key amino acid residues, explaining the observed SAR. nih.gov Similarly, in the pursuit of dual-acting ligands, molecular modeling helped identify that replacing a piperazine with a piperidine (B6355638) moiety was a critical structural element for achieving high-affinity antagonism at both the histamine (B1213489) H3 and sigma-1 receptors. acs.org

Development of Novel Analogues with Diverse Pharmacological Profiles

The versatility of the piperazine-1-carboxamide scaffold has enabled the development of novel analogues with a wide array of pharmacological activities, demonstrating its broad therapeutic potential. By systematically altering the substituents on the core structure, researchers have successfully targeted a range of diseases.

Table 2: Diverse Pharmacological Profiles of Piperazine-1-carboxamide Analogues

| Pharmacological Profile | Derivative Class | Mechanism/Target | Reference |

| Antifungal | Piperazine-1-carboxamidine analogues | Induction of endogenous reactive oxygen species (ROS) accumulation in Candida albicans. | nih.gov |

| Antileishmanial | N-substituted-4-(pyridin-4-ylalkyl)piperazine-1-carboxamides | Inhibition of Leishmania enzymes CYP51 and CYP5122A1, which are involved in sterol biosynthesis. | nih.gov |

| Anticancer (Carbonic Anhydrase Inhibition) | 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides | Potent and selective inhibition of tumor-associated human carbonic anhydrase isoforms hCA IX and XII. | nih.gov |

| Antinociceptive (Pain Relief) | Piperazine and piperidine derivatives | Dual antagonism of histamine H3 (H3R) and sigma-1 (σ1R) receptors. | acs.org |

| Antidepressant | Aralkyl piperazine derivatives | Potent serotonin (B10506) reuptake inhibition coupled with high affinity for 5-HT1A/5-HT7 receptors. | researchgate.net |

These examples highlight the remarkable adaptability of the piperazine scaffold. For instance, analogues have been developed as antifungal agents that work by inducing the accumulation of reactive oxygen species in Candida albicans. nih.gov Other derivatives, such as N-(4-((3,5-bis(trifluoromethyl)benzyl)oxy)phenyl)-4-(2-(pyridin-4-yl)ethyl)piperazine-1-carboxamide, have shown promise as antileishmanial agents by inhibiting crucial enzymes in the parasite's sterol biosynthesis pathway. nih.gov This chemical tractability makes the piperazine-1-carboxamide framework a highly valuable starting point for the discovery of new medicines.

Q & A

Basic Research Questions

Q. What are the standard synthesis protocols for 4-(4-Methylphenyl)piperazine-1-carboxamide?

- Methodological Answer : The synthesis typically involves coupling 4-methylphenylpiperazine with a carboxamide precursor. Key steps include:

- Nucleophilic substitution : Reacting 4-methylphenylpiperazine with a carbamoyl chloride derivative in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) .

- Coupling agents : Using N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate amide bond formation .

- Purification : Column chromatography (silica gel, methanol/dichloromethane gradient) or recrystallization from ethanol/water mixtures improves purity .

Q. How is this compound characterized for structural confirmation?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm proton and carbon environments (e.g., piperazine ring protons at δ 2.5–3.5 ppm, aromatic protons at δ 6.8–7.2 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+ at m/z 276.16 for CHClNO) .

- HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water mobile phases .

Q. What initial assays are used to evaluate the compound’s bioactivity?

- Methodological Answer :

- Enzyme inhibition : Screen against target enzymes (e.g., kinases, proteases) using fluorometric or colorimetric assays (IC determination) .

- Cytotoxicity : MTT assay in cancer cell lines (e.g., IC values in HeLa or MCF-7 cells) .

- Receptor binding : Radioligand displacement assays (e.g., dopamine D3 receptor affinity via competitive binding with -spiperone) .

Advanced Research Questions

Q. How can researchers optimize reaction yields for derivatives of this compound?

- Methodological Answer :

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of piperazine nitrogen .

- Temperature control : Reactions at 0–5°C reduce side products during carboxamide coupling .

- Catalytic additives : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) accelerates amide bond formation .

- Yield monitoring : Use TLC (R values ~0.4 in ethyl acetate/hexane) to track reaction progress .

Q. How should contradictory bioactivity data between in vitro and cellular assays be resolved?

- Methodological Answer :

- Assay validation : Confirm target engagement via cellular thermal shift assays (CETSA) to verify compound-target interaction in cells .

- Metabolic stability : Evaluate hepatic microsomal stability (e.g., human liver microsomes) to identify rapid degradation as a cause of inactivity .

- Membrane permeability : Measure logP (octanol/water partition coefficient) or use Caco-2 cell monolayers to assess absorption limitations .

Q. What strategies are effective for structure-activity relationship (SAR) studies on this compound?

- Methodological Answer :

- Substituent variation : Synthesize analogs with modified aryl groups (e.g., 4-fluorophenyl, 3-chlorophenyl) to probe electronic effects .

- Piperazine ring modification : Replace piperazine with homopiperazine or introduce N-alkyl chains to assess steric effects .

- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical hydrogen-bonding interactions with target proteins .

Q. How can researchers translate in vitro activity to in vivo efficacy?

- Methodological Answer :

- Pharmacokinetics (PK) : Measure plasma half-life (t) and bioavailability in rodent models after oral/intravenous administration .

- Dose-response studies : Establish minimum effective dose (MED) in disease models (e.g., xenograft tumors for anticancer activity) .

- Toxicology : Assess acute toxicity (LD) and organ-specific histopathology in compliance with OECD guidelines .

Q. What analytical methods ensure stability of this compound under varying conditions?

- Methodological Answer :

- Forced degradation : Expose to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) to identify degradation pathways .

- Stability-indicating HPLC : Monitor degradation products using gradient elution (e.g., 0.1% TFA in acetonitrile/water) .

- Storage recommendations : Lyophilized form at -20°C in argon atmosphere prevents oxidation and hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.